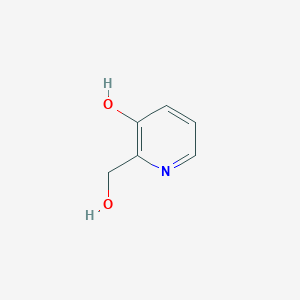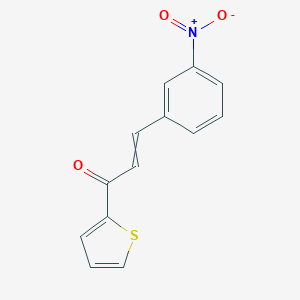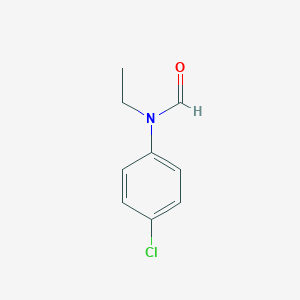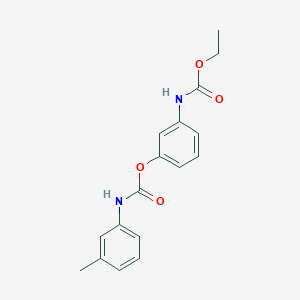
Lanthanum Sulfid
Übersicht
Beschreibung
Lanthanum sulfide (La2S3) is a compound composed of two lanthanum atoms and three sulfur atoms. It is an inorganic compound that has a wide variety of applications, including in catalysis, in electrochemical devices, and in nanomaterials. In addition, it has been studied extensively for its potential use as a semiconductor material. Lanthanum sulfide has a number of unique properties that make it an attractive candidate for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Entfernung von Tetracyclin aus wässrigen Medien
Lanthanum-Sulfid-Nanopartikel wurden synthetisiert und eingesetzt, um ihr Potenzial als Adsorptionsmittel in einem Tetracyclin-Adsorptions-/Entfernungsprozess zu bewerten . Das Adsorptionsmittel wurde mit verschiedenen Techniken wie Feldemissions-Rasterelektronenmikroskopie, energiedispersiver Röntgenspektroskopie, Röntgenbeugung und Fourier-Transform-Infrarotspektroskopie charakterisiert .
Kontrolle von internem Phosphor
Zwei Lanthan (La)-basierte Materialien, La-modifizierter Bentonit (LMB) und das La-modifizierte Attapulgit- und Chitosan-Komposit (LMA&C), wurden mit Calciumnitrat (CN) kombiniert, um die Wirkung auf die Sediment-P-Kontrolle zu untersuchen . Die Kombination von Abdeckung durch La-basiertes Material und Oxidation durch CN ist eine vielversprechende Methode zur Sediment-P-Kontrolle .
Magnetische Speicherung und Spintronik
Die magnetischen Eigenschaften von Lanthanumsulfiden und -oxiden machen sie für verschiedene Anwendungen in der magnetischen Speicherung und Spintronik wertvoll .
Energiespeicher
Lanthanum-Sulfid wird auch in Energiespeicheranwendungen verwendet . Metallische Ionen können auch mit Hilfe von suspendierten oder beschichteten Nanopartikeln dispergiert und mit Hilfe von Sputterzielen und Verdampfungsmaterialien für Anwendungen wie Solarmaterialien und Brennstoffzellen abgeschieden werden .
Herstellung von optischem Glas
Lanthanverbindungen werden zur Herstellung spezieller Arten von optischem Glas verwendet, das einen hohen Brechungsindex aufweist .
Produktion von Glühkathoden
Lanthan-Barium-Kristalle werden zur Herstellung von Glühkathoden verwendet, die wichtige Komponenten in Vakuumröhren und Elektronenmikroskopen sind .
Wirkmechanismus
Target of Action
Lanthanum sulfide (La2S3) is a compound that primarily targets various environmental and industrial applications. It has been used as an adsorbent for the removal of tetracycline from aqueous media . The presence of positively charged lanthanum ions (La3+) and negative sulfide ions (S2-) provides high sorption capacity . In addition, it has been used as a catalyst in electrochemical reactions .
Mode of Action
The interaction of lanthanum sulfide with its targets involves ionic binding and precipitation of insoluble complexes within the lumen of the environment, thereby preventing the absorption of targeted substances . For instance, in the removal of tetracycline, the compound forms a monolayer sorption pattern .
Biochemical Pathways
The biochemical pathways affected by lanthanum sulfide are primarily related to the adsorption and removal processes of certain substances in the environment. The compound’s interaction with these substances can lead to changes in their biochemical cycles .
Pharmacokinetics
The compound’s adsorption capacity, for instance, can be influenced by several parameters such as the adsorbent dosage, ionic strength, pH, contact time, and initial solution concentration .
Result of Action
The result of lanthanum sulfide’s action is the effective removal or reduction of targeted substances in the environment. For example, it has been shown to have a high adsorption capacity for tetracycline, with an appropriate adsorption capacity of 56.81 mg g−1 . In electrochemical reactions, it has demonstrated superior activity for hydrogen evolution reaction (HER) to pristine and commercial molybdenum sulfide .
Action Environment
The action, efficacy, and stability of lanthanum sulfide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s sorption capacity . Additionally, the presence of other substances, such as reduced graphene oxide (rGO), can improve the electrochemical characteristics of lanthanum sulfide .
Safety and Hazards
Safety measures for handling lanthanum sulfide include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Lanthanum sulfide nanoparticles have been utilized in the adsorption and removal process of certain antibiotics from aqueous media . The presence of positively charged lanthanum ions and negative sulfide ions provides high sorption capacity .
Cellular Effects
Its role in adsorption processes suggests that it may interact with cellular components and influence their function .
Molecular Mechanism
The molecular mechanism of Lanthanum sulfide’s action is largely based on its adsorption capacity. It’s believed to exert its effects at the molecular level through interactions with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, Lanthanum sulfide has been shown to effectively remove certain compounds from aqueous media over time
Eigenschaften
IUPAC Name |
lanthanum(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSNXOWNOTGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923320 | |
| Record name | Lanthanum sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12031-49-1, 12325-81-4 | |
| Record name | Lanthanum sulfide (La2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum sulfide (La2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dilanthanum trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of lanthanum sulfide?
A1: The most common form of lanthanum sulfide is La2S3, with a molecular weight of 373.998 g/mol. []
Q2: What crystal structures are observed in lanthanum sulfide?
A2: Lanthanum sulfide exhibits polymorphism, with different crystal structures depending on temperature and synthesis conditions. The most common polymorphs are the cubic γ-phase, stable at high temperatures, and the orthorhombic α-phase. [, , ]
Q3: Are there spectroscopic techniques used to characterize lanthanum sulfide?
A3: Yes, various spectroscopic techniques are employed, including Raman spectroscopy, which helps identify different phases and analyze vibrational modes. UV-Vis spectroscopy is used to determine the optical band gap of lanthanum sulfide materials. [, , ]
Q4: How does the composition of calcium lanthanum sulfide (CLS) affect its properties?
A5: The ratio of calcium sulfide (CaS) to lanthanum sulfide (La2S3) in CLS significantly influences its structural, thermal, and optical properties. [] For instance, increasing the CaS fraction generally leads to a decrease in stiffness and an increase in the lattice parameter. []
Q5: How does gallium lanthanum sulfide (GLS) differ from other chalcogenide glasses in terms of photo-induced effects?
A6: Unlike arsenic sulfide (As2S3)-based glasses, GLS exhibits superior resistance to photo-induced effects such as photo-darkening and photo-induced crystallization. This makes it a more desirable material for applications like integrated optics, where long-term stability is crucial. []
Q6: Can lanthanum sulfide be used as a catalyst for hydrogen evolution?
A7: Yes, lanthanum sulfide has shown promising catalytic activity for the hydrogen evolution reaction (HER). [] Notably, hybrid catalysts incorporating lanthanum sulfide and molybdenum sulfide (MoS2) exhibit enhanced HER performance compared to pristine MoS2. []
Q7: How has density functional theory (DFT) been used to study calcium lanthanum sulfide (CLS)?
A8: DFT simulations have been instrumental in understanding the relationship between composition and various properties of CLS. These studies have provided insights into the structural, electronic, mechanical, and vibrational characteristics of CLS solid solutions. []
Q8: Can DFT calculations predict the impact of defects on CLS properties?
A9: Yes, DFT calculations have been employed to investigate the effect of point defects, such as sulfur vacancies and oxygen impurities, on the properties of CLS. [] This knowledge is crucial for optimizing the material's performance in various applications.
Q9: What are the potential applications of lanthanum sulfide in electronics?
A10: Lanthanum sulfide thin films have demonstrated potential for use in field emission devices. [] Their nanocrystalline structure and low work function make them attractive candidates for applications requiring efficient electron emission. []
Q10: How is lanthanum sulfide being explored for optical applications?
A11: Lanthanum sulfide-based materials, such as calcium lanthanum sulfide (CLS) and gallium lanthanum sulfide (GLS), are being investigated for their potential in infrared (IR) optics. [, , ] Their transparency in the infrared region makes them suitable for applications like IR windows, domes, and optical fibers. [, , ]
Q11: Can lanthanum sulfide be used in lasers?
A12: Yes, lanthanum sulfide glasses doped with rare-earth ions, such as dysprosium (Dy3+) or erbium (Er3+), have shown promise for developing mid-infrared fiber lasers. [, , ] These materials possess favorable spectroscopic properties, including large emission cross-sections, for efficient laser operation in the mid-infrared region. [, , ]
Q12: What methods are used to synthesize lanthanum sulfide?
A12: Lanthanum sulfide can be synthesized using various methods, including:
- Direct reaction of elements: Reacting lanthanum and sulfur at high temperatures. []
- Sulfurization of lanthanum compounds: Reacting lanthanum oxide or lanthanum chloride with a sulfurizing agent like hydrogen sulfide (H2S) or carbon disulfide (CS2). [, , ]
- Wet chemical methods: Precipitating lanthanum sulfide precursors from solution, followed by thermal decomposition. []
Q13: How is calcium lanthanum sulfide (CLS) typically prepared?
A13: CLS is often synthesized through a two-step process:
- Co-precipitation: Simultaneously precipitating calcium and lanthanum precursors, usually carbonates, from a solution. []
- Sulfurization: Converting the precipitated precursors into CLS using a sulfurizing agent, commonly CS2, at elevated temperatures. []
Q14: What challenges are associated with processing lanthanum sulfide ceramics?
A15: Achieving high optical transparency in lanthanum sulfide ceramics can be challenging due to factors like scattering and broadband absorption. [] Research efforts have focused on optimizing processing parameters, such as powder synthesis, milling, and sintering conditions, to enhance the optical quality of these ceramics. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















